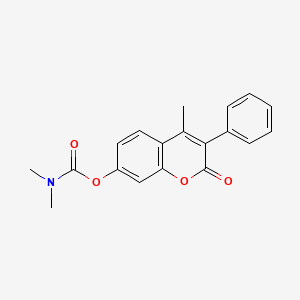

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-15-10-9-14(23-19(22)20(2)3)11-16(15)24-18(21)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTQXAIHPWBJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate typically involves the reaction of 7-hydroxy-4-methylcoumarin with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and quinones. These products often exhibit enhanced biological activities and are used in further research .

Scientific Research Applications

Chemistry

This compound serves as a significant building block in organic synthesis for creating more complex molecules, particularly in the development of new coumarin derivatives.

Biology

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines.

Medicine

The potential applications in drug development are extensive:

- Anticoagulants : Similar compounds are explored for their ability to inhibit blood clotting.

- Anti-inflammatory Agents : Investigated for their effects in reducing inflammation.

Industry

Utilized in the production of:

- Dyes

- Perfumes

- Optical brighteners

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes some findings:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Methyl Chromone Derivative | MCF-7 (Breast Cancer) | 6.40 |

| 4-Methyl Chromone Derivative | A549 (Lung Cancer) | 22.09 |

These values suggest that this compound could be more effective than traditional chemotherapeutics like Doxorubicin.

Antioxidant Properties

Research has demonstrated that derivatives similar to this compound possess superior radical scavenging abilities compared to established antioxidants such as ascorbic acid.

Case Studies

-

Study on MCF-7 Cells

A study reported that a derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 6.40 µg/mL, indicating strong potential for breast cancer treatment. -

Antioxidant Assessment

Another study assessed various chromone derivatives for their antioxidant properties and found that compounds with similar structures demonstrated enhanced radical scavenging abilities compared to traditional antioxidants.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound also modulates oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous coumarin and heterocyclic carbamate derivatives:

Key Comparative Insights

Core Heterocycle Influence: The coumarin core (as in the target compound and ) is associated with diverse bioactivities, including anti-diabetic effects when functionalized with polar groups like oximes . In contrast, pyranone-based carbamates () exhibit specificity for butyrylcholinesterase, highlighting the role of the heterocycle in target selectivity .

Substituent Effects: Position 3: The phenyl group in the target compound contrasts with the 4-methoxyphenoxy group in its structural analog (). Position 7: The dimethylcarbamate group is conserved across coumarin and pyranone derivatives. Its presence correlates with cholinesterase inhibition (e.g., ) but requires specific spatial arrangements for efficacy .

Synthesis and Physicochemical Properties: The target compound’s synthesis likely involves similar methods to ’s pyranone-carbamate derivatives, such as column chromatography (petroleum ether/ethyl acetate). However, yields vary significantly; for example, compound 7a in was isolated in only 16% yield, suggesting synthetic challenges for carbamate-functionalized heterocycles . Melting points and purity data (e.g., 96.2–96.6°C, 99.60% purity for compound 7a) provide benchmarks for comparing crystallinity and stability among analogs .

Biological Activity Trends: Anti-diabetic activity in ’s coumarin oxime derivative emphasizes the importance of polar substituents (e.g., oxime, hydroxy) for α-glucosidase inhibition. The target compound’s phenyl group at position 3 may sterically hinder interactions with certain enzymes, contrasting with the smaller methoxyphenoxy group in , which could enhance binding .

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate, a compound belonging to the chromone family, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a series of chemical reactions that include esterification and carbamate formation. The general synthetic route can be summarized as follows:

- Starting Material : 7-Hydroxy-4-methylcoumarin is often used as the precursor.

- Esterification : The hydroxyl group is esterified with dimethylcarbamoyl chloride in the presence of a base.

- Purification : The product is purified using column chromatography to yield the final compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromones exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Methyl Chromone Derivative | MCF-7 (Breast Cancer) | 6.40 |

| 4-Methyl Chromone Derivative | A549 (Lung Cancer) | 22.09 |

These values indicate that the compound exhibits stronger cytotoxic effects than standard chemotherapeutics like Doxorubicin, suggesting its potential as an effective anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. The results show that this compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 12.5 |

| TAC | 15.0 |

These findings highlight the compound's potential utility in developing antioxidant therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- Antioxidant Mechanism : The hydroxyl groups present in the structure are likely responsible for scavenging free radicals, thereby reducing oxidative damage to cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of chromone derivatives in clinical settings:

- Study on MCF-7 Cells : A study reported that a derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 6.40 µg/mL, indicating a strong potential for breast cancer treatment .

- Antioxidant Assessment : Another study assessed various chromone derivatives for their antioxidant properties and found that compounds with similar structures demonstrated superior radical scavenging abilities compared to traditional antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl dimethylcarbamate?

- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the condensation of 4-hydroxycoumarin derivatives with dimethylcarbamoyl chloride. Key steps include refluxing precursors in methanol with catalytic piperidine, followed by purification via column chromatography (SiO₂, chloroform eluent) to achieve yields >80% . Precursor availability and reaction stoichiometry (e.g., 1:1.05 molar ratio of aldehyde to acyl chloride) are critical for minimizing side products.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR spectra should exhibit distinct signals:

- ¹H NMR : A singlet (~δ 3.1–3.3 ppm) for dimethylcarbamate protons, aromatic protons (δ 7.2–7.6 ppm), and a coumarin lactone carbonyl (δ 8.5–8.8 ppm). Multiplicity patterns (e.g., doublets for para-substituted phenyl groups) validate substitution .

- ¹³C NMR : Peaks at ~δ 160–165 ppm confirm carbamate and lactone carbonyls. Discrepancies >0.1 ppm from theoretical values suggest impurities .

Q. What are common impurities in synthesis, and how are they removed?

- Methodological Answer : Common impurities include unreacted precursors (e.g., residual 4-hydroxycoumarin) and acylated byproducts. Techniques:

- TLC monitoring (hexane:ethyl acetate, 3:1) to track reaction progress.

- Recrystallization (ethyl acetate/ether) or column chromatography (gradient elution) to isolate the target compound .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectral data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies:

- DFT calculations (e.g., B3LYP/6-31G*) to model solvated environments.

- Variable-temperature NMR to assess dynamic effects. For example, broadening of aromatic signals at low temps may indicate hindered rotation .

Q. What methodological considerations are critical when refining crystal structures with SHELXL?

- Methodological Answer :

- Data quality : Ensure high-resolution (<1.0 Å) and completeness (>95%) for anisotropic refinement.

- Twinned data : Use the TWIN/BASF commands for handling twinning, common in coumarin derivatives due to planar stacking .

- Hydrogen placement : Apply HFIX constraints for carbamate hydrogens based on geometry .

Q. How to design bioactivity assays while minimizing cytotoxicity?

- Methodological Answer :

- Dose-response profiling : Start with low concentrations (1–10 µM) in cell-based assays (e.g., MTT), escalating only if efficacy is observed.

- Selective targeting : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., kinases) versus off-targets like cytochrome P450 .

- Metabolite screening : LC-MS/MS to identify toxic metabolites from hepatic microsome incubations .

Data Interpretation and Optimization

Q. How to optimize reaction yields for scale-up synthesis?

- Methodological Answer :

- Solvent selection : Replace methanol with DMF for higher solubility of aromatic intermediates.

- Catalyst screening : Test alternatives to piperidine (e.g., DBU) to reduce reaction time.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What advanced techniques validate electronic properties for photochemical applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.